molecular formula C23H18N4O3 B2560223 4-(4-butylphenyl)-6-chloro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1251601-53-2

4-(4-butylphenyl)-6-chloro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2560223
CAS No.: 1251601-53-2
M. Wt: 398.422
InChI Key: NPPXQZMFMVGERM-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-6-chloro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C23H18N4O3 and its molecular weight is 398.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound is related to heterocyclic chemistry, where derivatives of benzothiazine have been synthesized for the exploration of their biological and chemical properties. For instance, synthesis pathways have been developed for creating a variety of pyridine and fused pyridine derivatives, which show the versatility and reactivity of these heterocyclic frameworks (Al-Issa, 2012). These pathways often involve reactions with different reagents to introduce or modify functional groups, demonstrating the compound's potential as a precursor in synthetic chemistry.

  • Research into the chlorination of heterocyclic and acyclic sulfonhydrazones has provided insights into the chemical behavior of benzothiadiazine derivatives under various conditions (King et al., 1971). This research is crucial for understanding how modifications to the benzothiazine core can influence the compound's reactivity and stability.

  • The exploration of novel synthetic routes for biologically active benzothiazine derivatives highlights the potential for developing new therapeutic agents. A study on the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides demonstrates the compound's relevance in the creation of compounds with potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

  • Another study detailed the synthesis of a novel series of 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives, showcasing the diverse chemical modifications possible on the benzothiazine scaffold and their implications for potential biological activity (Brzozowski & Sa̧zewski, 2005).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h2-11,13,26H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXIRNAZHJLTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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